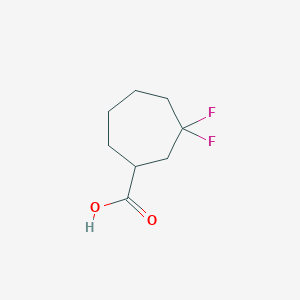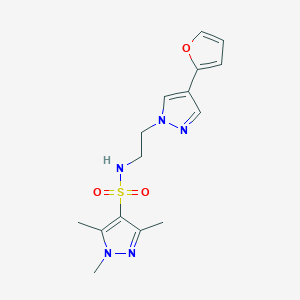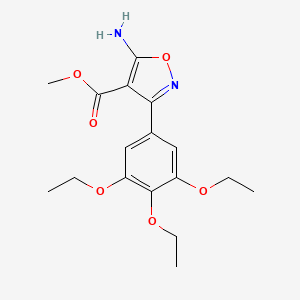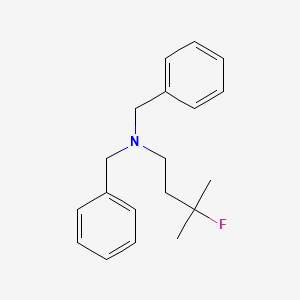
N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine
描述
N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is an organic compound with the molecular formula C19H24FN It is characterized by the presence of two benzyl groups attached to a nitrogen atom, along with a fluorine and a methyl group on a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of N,N-dibenzylamine with 3-fluoro-3-methylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
化学反应分析
Types of Reactions
N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce simpler amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
科学研究应用
N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological systems, including potential effects on enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism by which N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the benzyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N,N-dibenzylamine: Lacks the fluorine and methyl groups, making it less sterically hindered.
3-fluoro-3-methylbutan-1-amine: Lacks the benzyl groups, resulting in different chemical properties.
N,N-dibenzyl-3-methylbutan-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is unique due to the combination of its structural features, including the fluorine atom, methyl group, and benzyl groups
属性
IUPAC Name |
N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN/c1-19(2,20)13-14-21(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUHHXFPGIILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide](/img/structure/B2965929.png)
![2-{Methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino}acetamide](/img/structure/B2965930.png)
![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)
![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)
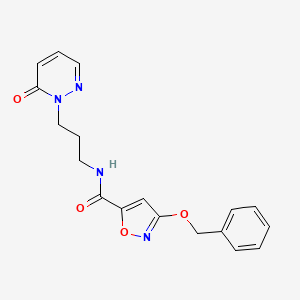

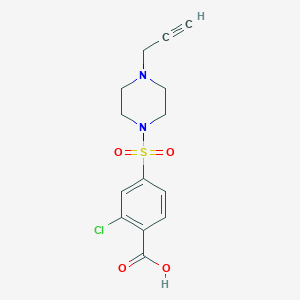
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
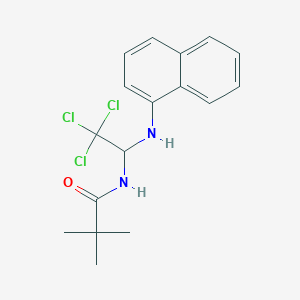
![4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2965944.png)
![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)
